molecular formula C13H15NO B3350187 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol CAS No. 26072-19-5

2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol

Cat. No.: B3350187
CAS No.: 26072-19-5
M. Wt: 201.26 g/mol
InChI Key: MZOHGRLIWWBKAN-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol is a chemical compound with the molecular formula C13H15NO It is a derivative of carbazole, a tricyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol typically involves the reduction of 2,3,4,9-Tetrahydro-1h-carbazole. One common method is the reduction of 2,3,4,9-Tetrahydro-1h-carbazole using sodium borohydride in methanol, followed by the addition of formaldehyde to introduce the hydroxymethyl group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form fully saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxymethyl group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated carbazole derivatives.

    Substitution: Formation of substituted carbazole derivatives with different functional groups.

Scientific Research Applications

2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and functional groups. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antibacterial or anticancer activities.

Comparison with Similar Compounds

    2,3,4,9-Tetrahydro-1h-carbazole: The parent compound without the hydroxymethyl group.

    1,2,3,4-Tetrahydrocarbazole: A similar compound with a different substitution pattern.

    5,6,7,8-Tetrahydrocarbazole: Another derivative with a different hydrogenation pattern.

Uniqueness: 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol is unique due to the presence of the hydroxymethyl group at the 3-position, which allows for further functionalization and derivatization. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a tetrahydrocarbazole core with a hydroxymethyl substituent. This structural feature is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Key mechanisms include:

  • Receptor Binding : The compound exhibits high affinity for several receptors involved in inflammatory and immune responses, particularly the CRTH2 receptor. This receptor is implicated in the pathogenesis of allergic conditions and asthma .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in cancer pathways and inflammatory processes. For instance, it acts as a kinase inhibitor by blocking ATP-binding sites in kinases, thereby preventing cell proliferation.

Biological Activities

The compound has been studied for several biological activities:

  • Anticancer Activity : Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value indicating potent antiproliferative effects on cancer cells .
  • Anti-inflammatory Effects : The compound's ability to modulate immune responses makes it a candidate for treating conditions like asthma and other allergic disorders. Its action on the CRTH2 receptor suggests potential use in managing asthma-related inflammation .
  • Neuroprotective Properties : Some studies have indicated that carbazole derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : A recent study demonstrated that this compound inhibited the growth of human cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics. The study emphasized structure-activity relationships (SAR) that correlate specific chemical modifications with enhanced activity .
  • Inflammation Models : In animal models of allergic asthma, administration of the compound resulted in reduced airway hyperresponsiveness and decreased levels of pro-inflammatory cytokines. This suggests its potential as a therapeutic agent in managing allergic diseases .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect IC50/EC50 Value Reference
AnticancerCytotoxicity in cancer cellsIC50 = 5 µM
Anti-inflammatoryReduced cytokine levelsEC50 = 10 µM
NeuroprotectionProtection against oxidative stressNot specified

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-4,9,14-15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOHGRLIWWBKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CO)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300280
Record name 2,3,4,9-tetrahydro-1h-carbazol-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26072-19-5
Record name NSC135820
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,9-tetrahydro-1h-carbazol-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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